
Hydroxyl icariin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyl icariin is a flavonoid glycoside derived from the plant genus Epimedium, commonly known as Horny Goat Weed. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and osteogenic effects. It has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in bone regeneration and neuroprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyl icariin can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species. The enzymatic hydrolysis method involves the use of beta-glucosidase to convert icariin into this compound under optimal conditions of 50°C, pH 6.0, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Epimedium plants followed by purification using techniques such as macroporous resin isolation and silica gel chromatography. The enzymatic hydrolysis method is also employed on a larger scale to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyl icariin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated and glycosylated derivatives of icariin, which exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Hydroxyl icariin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes such as osteogenesis and neuroprotection.
Medicine: Investigated for its potential in treating osteoporosis, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of nutraceuticals and functional foods .
Wirkmechanismus
Hydroxyl icariin exerts its effects through multiple molecular targets and pathways:
PI3K-AKT Pathway: Activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation.
Nrf-2 Pathway: Enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway.
NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress
Vergleich Mit ähnlichen Verbindungen
Hydroxyl icariin is compared with other similar compounds such as:
Icaritin: A deglycosylated metabolite of icariin with potent anti-cancer and osteogenic properties.
Icariside II: Another metabolite with significant anti-diabetic and neuroprotective effects.
Epimedin A, B, and C: Glycosylated flavonoids with varying degrees of bioactivity .
This compound stands out due to its unique combination of osteogenic, neuroprotective, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C33H40O16 |
|---|---|
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3 |
InChI-Schlüssel |
QREDSTVHVIUPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


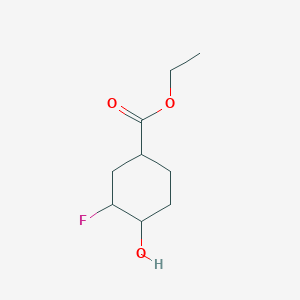

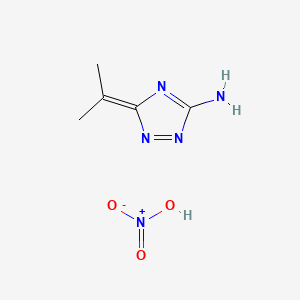
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
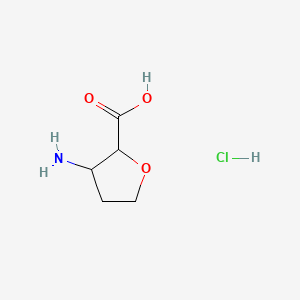
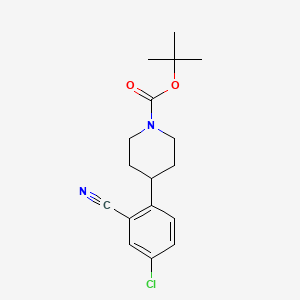
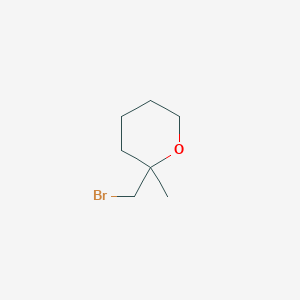
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
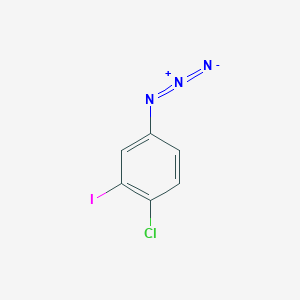
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
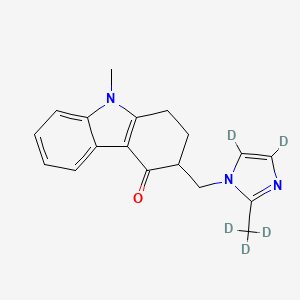

![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
